molecular formula C9H15N3O B8525810 2-Amino-cyclohexanecarboxylic acid cyanomethyl-amide

2-Amino-cyclohexanecarboxylic acid cyanomethyl-amide

Cat. No. B8525810
M. Wt: 181.23 g/mol
InChI Key: QPRIYTXODSNORM-UHFFFAOYSA-N
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Patent
US06759428B2

Procedure details

A solution of [2-(cyanomethyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (7.3 g, 25.95 mmol) in formic acid (100 ml) and solution was stirred for four hours. Reaction was concentrated and then dissolved in 10% MeOH/dichloromethane solution (150 ml) Potassium carbonate was added until pH reached 9 and subsequent slurry was stirred vigorously before being filtered through Celite plug. The filtrate was concentrated in vacuo yielding 2-amino-cyclohexanecarboxylic acid cyanomethyl-amide (2.9 g, 62%).
Name
[2-(cyanomethyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](=[O:19])[NH:15][CH2:16][C:17]#[N:18])(C)(C)C>C(O)=O>[C:17]([CH2:16][NH:15][C:14]([CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:8]1[NH2:7])=[O:19])#[N:18]

Inputs

Step One
Name
[2-(cyanomethyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(CCCC1)C(NCC#N)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10% MeOH/dichloromethane solution (150 ml) Potassium carbonate
ADDITION
Type
ADDITION
Details
was added until pH
FILTRATION
Type
FILTRATION
Details
before being filtered through Celite plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)CNC(=O)C1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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